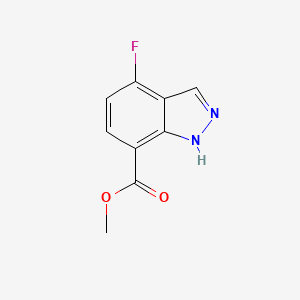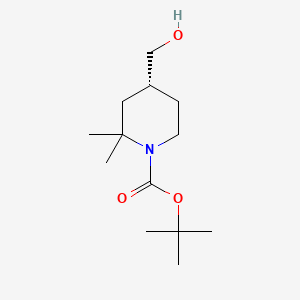![molecular formula C12H7ClN4O2 B13914298 4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 77712-92-6](/img/structure/B13914298.png)
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the aromatic ring enhances its reactivity and potential for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving 4-chloro-3-nitrobenzaldehyde and 2-aminopyridine in the presence of a base can lead to the formation of the desired imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Multi-component reactions (MCRs) are often employed to streamline the synthesis process, reducing the number of steps and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazopyridines: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazo[4,5-c]pyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-nitrophenylacetic acid
- 4-Nitrophenyl chloroformate
- 4-Chloropyridine
Uniqueness
4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine is unique due to its dual aromatic system and the presence of both chloro and nitro groups. This combination provides a versatile platform for further chemical modifications and enhances its potential for diverse applications .
Eigenschaften
CAS-Nummer |
77712-92-6 |
|---|---|
Molekularformel |
C12H7ClN4O2 |
Molekulargewicht |
274.66 g/mol |
IUPAC-Name |
4-chloro-2-(4-nitrophenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7ClN4O2/c13-11-10-9(5-6-14-11)15-12(16-10)7-1-3-8(4-2-7)17(18)19/h1-6H,(H,15,16) |
InChI-Schlüssel |
PDRSNDTUWKEHCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)



![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)




